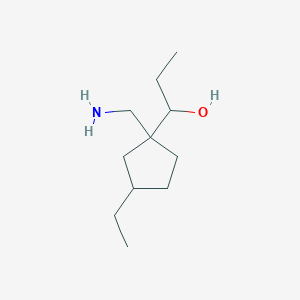
1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol is an organic compound with a complex structure that includes a cyclopentyl ring, an aminomethyl group, and a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylcyclopentanone with formaldehyde and ammonia to form the aminomethyl derivative. This intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. For example, the use of metal catalysts such as palladium or platinum on carbon supports can facilitate the hydrogenation of the intermediate compounds under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH-)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted cyclopentyl derivatives
Applications De Recherche Scientifique
1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Aminomethyl)cyclopentanol
- 3-Ethylcyclopentanol
- Propan-1-ol derivatives
Uniqueness
1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol is unique due to its combination of a cyclopentyl ring, aminomethyl group, and propanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)-3-ethylcyclopentyl]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-9-5-6-11(7-9,8-12)10(13)4-2/h9-10,13H,3-8,12H2,1-2H3 |
Clé InChI |
AFZJVWSLORGYAF-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C1)(CN)C(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)
![1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309092.png)

![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)
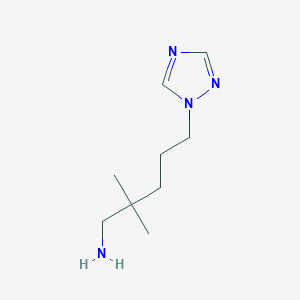
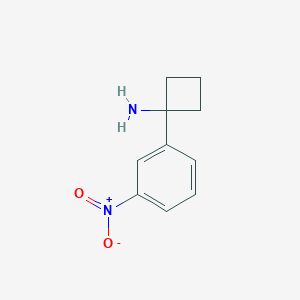

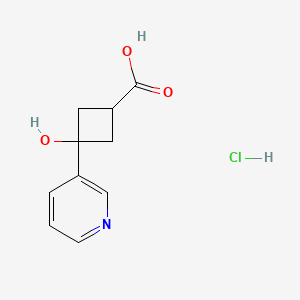
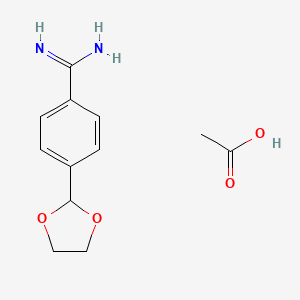
![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)

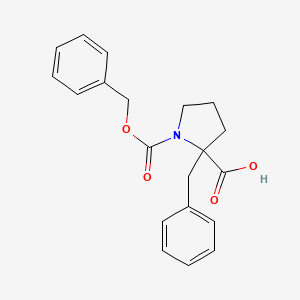

![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)
